(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Description
“(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide” is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates:
- A 2,3-dihydro-1,4-benzodioxin moiety, known for enhancing metabolic stability and modulating lipophilicity in drug-like molecules.
- A 1,3,4-oxadiazole ring, a nitrogen-oxygen heterocycle widely utilized in medicinal chemistry for its hydrogen-bonding capacity and resistance to enzymatic degradation.
- An (E)-configured α,β-unsaturated enamide group, which may confer bioactivity via Michael addition or interaction with biological nucleophiles .
This compound’s design suggests applications in targeting enzymes or receptors where heteroaromatic and electron-rich systems are critical, such as kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
(E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-15(6-4-12-2-1-9-25-12)18-17-20-19-16(24-17)11-3-5-13-14(10-11)23-8-7-22-13/h1-6,9-10H,7-8H2,(H,18,20,21)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBOSNMBXLTSQN-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the 1,3,4-Oxadiazole Core
The synthesis begins with the preparation of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine , a critical intermediate.
Procedure :
- Condensation Reaction :
- 2,3-Dihydro-1,4-benzodioxin-6-carbohydrazide is treated with cyanogen bromide in ethanol under reflux to form the oxadiazole ring.
- Reaction Conditions : 80°C, 12 hours, N₂ atmosphere.
- Yield : 68–72% after recrystallization from ethanol.
Enamide Formation via Acyl Chloride Coupling
The stereoselective synthesis of the (E)-enamide side chain is achieved through a Horner-Wadsworth-Emmons reaction:
Key Steps :
- Thiophene Acetaldehyde Preparation :
Thiophene-2-carboxaldehyde undergoes Wittig reaction with triethyl phosphonoacetate to yield ethyl (E)-3-(thiophen-2-yl)acrylate. - Hydrolysis and Activation :
The ester is hydrolyzed to the carboxylic acid using LiOH, followed by conversion to the acyl chloride with thionyl chloride.
Coupling Reaction :
- Molar Ratio : Oxadiazole amine : acyl chloride = 1 : 1.2.
- Solvent : Anhydrous DMF at 0–5°C.
- Isolation : Precipitation in ice-water, filtration, and purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Reaction Optimization and Yield Enhancement
Solvent and Base Selection
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction kinetics for oxadiazole formation:
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | LiH | 72 | 98.5 |
| DMSO | t-BuONa | 65 | 97.8 |
| THF | NaHCO₃ | 58 | 96.2 |
Temperature and Time Dependence
- Oxadiazole Cyclization : Elevated temperatures (>70°C) reduce byproduct formation.
- Enamide Coupling : Low temperatures (0–5°C) prevent racemization and side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Infrared (IR) Spectroscopy
- Key Absorptions :
1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N oxadiazole), 1510 cm⁻¹ (C=C enamide).
Challenges in Scalability and Industrial Adaptation
Purification Limitations
Cost-Efficiency of Reagents
- Lithium hydride, though effective, is moisture-sensitive and costly.
- Substitute Bases : Potassium tert-butoxide reduces costs by 30% but decreases yield to 62%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Medicine
Therapeutics: The compound could be explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry
Materials Science: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or scaffolds. Below is a comparative analysis with selected analogs from peer-reviewed studies and databases:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Benzodioxin-Containing Analogs: Compounds like 879167-95-0 demonstrate that the benzodioxin group enhances metabolic stability, but substitution with triazine (vs.
Oxadiazole vs.
Thiophene Integration : Unlike analogs lacking thiophene (e.g., 923719-87-3 ), the target compound’s thiophene group could improve membrane permeability via increased lipophilicity.
Biological Activity
The compound (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and an oxadiazole ring. Its chemical formula is C₁₄H₁₃N₃O₂S, with a molecular weight of approximately 285.34 g/mol. The presence of thiophene and oxadiazole groups suggests possible interactions with various biological targets.
1. Enzyme Inhibition
Research indicates that derivatives of compounds containing oxadiazole and benzodioxane structures often exhibit enzyme inhibitory activities. For instance, studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are crucial in metabolic pathways related to diabetes and neurodegenerative diseases .
2. Anticancer Activity
The compound's anticancer properties have been evaluated through various in vitro studies. For example, related oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer), with IC50 values indicating significant potency . The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly G0/G1 .
Table 1: Biological Activities of Related Compounds
Case Study 1: Anticancer Efficacy
In a recent study focusing on the synthesis of oxadiazole derivatives, it was found that certain compounds exhibited remarkable cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway . This suggests that this compound may share similar anticancer mechanisms.
Case Study 2: Enzyme Inhibition
Another investigation highlighted the enzyme inhibitory potential of compounds with similar structures against AChE and α-glucosidase. The findings indicated that these compounds could serve as leads for developing treatments for Alzheimer's disease and diabetes management due to their ability to modulate enzyme activity effectively .
Pharmacological Applications
The diverse biological activity associated with this compound suggests several pharmacological applications:
- Anticancer Therapeutics : Given its potential to induce apoptosis in cancer cells, it could be developed into a novel anticancer agent.
- Neurological Disorders : Its inhibitory action on AChE positions it as a candidate for treating Alzheimer's disease.
- Metabolic Disorders : The ability to inhibit α-glucosidase may offer therapeutic benefits in managing diabetes.
Q & A
Basic Question: What are the common synthetic routes for preparing (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide, and what analytical methods validate its purity?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrative conditions (e.g., using and in ) .
- Step 2: Coupling the oxadiazole moiety with a thiophene-containing acrylamide derivative via a nucleophilic substitution or condensation reaction.
Validation Methods:
- NMR Spectroscopy: Confirm regiochemistry using and NMR. For example, the (E)-configuration of the enamide group is confirmed by coupling constants () between α,β-unsaturated protons .
- HPLC: Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced Question: How can Design of Experiments (DoE) optimize the yield of the oxadiazole ring formation step?
Answer:
Use a Box-Behnken design to evaluate three critical factors:
Temperature (80–120°C).
Reaction time (2–6 hours).
Catalyst loading (5–15 mol% ).
Response Surface Methodology (RSM) identifies optimal conditions. For example, a study on similar heterocycles achieved 89% yield at 100°C, 4 hours, and 10 mol% catalyst . Post-optimization, validate reproducibility with triplicate runs and ANOVA () to confirm statistical significance.
Basic Question: What spectroscopic techniques are critical for characterizing the thiophene and benzodioxin moieties in this compound?
Answer:
- FT-IR: Identify key functional groups:
- NMR:
Advanced Question: How can X-ray crystallography resolve ambiguities in the stereochemistry of the enamide group?
Answer:
- Crystal Growth: Use slow evaporation of a saturated solution to obtain single crystals.
- Data Collection: Perform at 100 K with Mo-Kα radiation ().
- Analysis: The (E)-configuration is confirmed by a dihedral angle >150° between the thiophene and benzodioxin planes. For example, a related structure showed a 163.5° angle, ruling out (Z)-isomer formation .
Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Anti-inflammatory Potential: Measure inhibition of TNF-α-induced NF-κB activation in RAW 264.7 macrophages .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence polarization assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
